6-Amino-1-(difluoromethyl)pyridin-2(1H)-one
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Overview
Description
6-Amino-1-(difluoromethyl)pyridin-2(1H)-one is a heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(difluoromethyl)pyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-(difluoromethyl)pyridine with ammonia under specific conditions to introduce the amino group at the 6-position. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-(difluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted pyridin-2(1H)-one derivatives.
Scientific Research Applications
6-Amino-1-(difluoromethyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-1-(difluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1-methylpyridin-2(1H)-one
- 6-Amino-1-(trifluoromethyl)pyridin-2(1H)-one
- 6-Amino-1-(chloromethyl)pyridin-2(1H)-one
Uniqueness
6-Amino-1-(difluoromethyl)pyridin-2(1H)-one is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C6H6F2N2O |
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Molecular Weight |
160.12 g/mol |
IUPAC Name |
6-amino-1-(difluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8)10-4(9)2-1-3-5(10)11/h1-3,6H,9H2 |
InChI Key |
QPDOMHOTPCBBLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C(=C1)N)C(F)F |
Origin of Product |
United States |
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